molecular formula C16H12Cl2N2O3 B2614160 4-[2-(2,4-Dichlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one CAS No. 848069-01-2

4-[2-(2,4-Dichlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one

Cat. No.: B2614160
CAS No.: 848069-01-2
M. Wt: 351.18
InChI Key: IFOZHXIKHFPZAK-UHFFFAOYSA-N
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Description

4-[2-(2,4-Dichlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one is a synthetic organic compound characterized by its unique chemical structure, which includes a dichlorophenoxy group and a dihydroquinoxalinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2,4-Dichlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one typically involves the following steps:

    Formation of the Dichlorophenoxyacetyl Intermediate: This step involves the reaction of 2,4-dichlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide to form 2-(2,4-dichlorophenoxy)acetic acid.

    Acylation Reaction: The intermediate 2-(2,4-dichlorophenoxy)acetic acid is then reacted with an appropriate acylating agent, such as acetyl chloride, to form the acylated product.

    Cyclization: The acylated product undergoes cyclization with o-phenylenediamine under acidic or basic conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the quinoxalinone moiety, potentially forming alcohol derivatives.

    Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-[2-(2,4-Dichlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antifungal, or anticancer activity, making it a candidate for drug development.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their therapeutic potential. The presence of the dichlorophenoxy group and the quinoxalinone moiety can interact with biological targets, leading to the development of new pharmaceuticals.

Industry

In industry, this compound can be used in the development of agrochemicals, such as herbicides or pesticides, due to its potential biological activity. It may also find applications in materials science for the synthesis of polymers or other advanced materials.

Mechanism of Action

The mechanism of action of 4-[2-(2,4-Dichlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one involves its interaction with specific molecular targets. The dichlorophenoxy group can bind to enzymes or receptors, inhibiting their activity or altering their function. The quinoxalinone moiety may interact with DNA or proteins, leading to changes in cellular processes. These interactions can result in antimicrobial, antifungal, or anticancer effects, depending on the specific biological target.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar dichlorophenoxy group.

    Quinoxaline derivatives: Compounds with a quinoxaline core structure, often studied for their biological activity.

    Phenoxyacetic acid derivatives: Compounds with a phenoxyacetic acid moiety, used in various agricultural and medicinal applications.

Uniqueness

4-[2-(2,4-Dichlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one is unique due to the combination of the dichlorophenoxy group and the quinoxalinone moiety This dual functionality allows for a broader range of chemical reactions and biological interactions compared to compounds with only one of these groups

Properties

IUPAC Name

4-[2-(2,4-dichlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O3/c17-10-5-6-14(11(18)7-10)23-9-16(22)20-8-15(21)19-12-3-1-2-4-13(12)20/h1-7H,8-9H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFOZHXIKHFPZAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1C(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601324332
Record name 4-[2-(2,4-dichlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601324332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49730377
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

848069-01-2
Record name 4-[2-(2,4-dichlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601324332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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